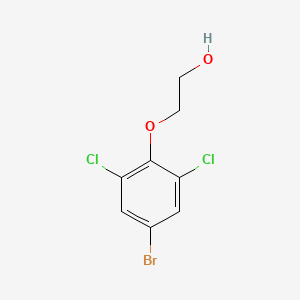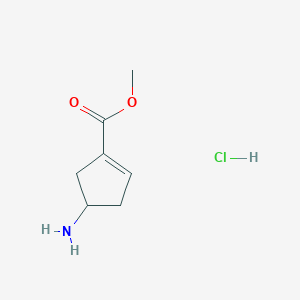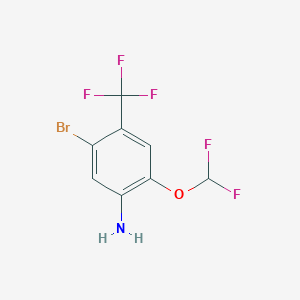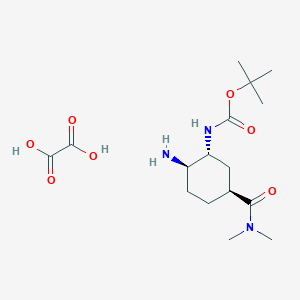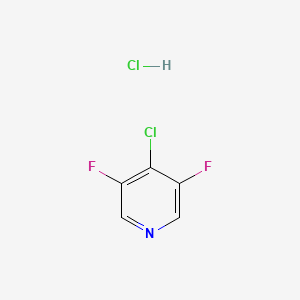
1-(3-Fluoro-2-isopropoxyphenyl)-ethylamine hydrochloride
Overview
Description
1-(3-Fluoro-2-isopropoxyphenyl)-ethylamine hydrochloride, commonly known as FIPE, is a novel fluorinated alkylamine derivative that has been used in a variety of scientific research applications. FIPE is a colorless, crystalline solid with a molecular weight of 248.68 g/mol and a melting point of 185-187°C. FIPE has a high affinity for the dopamine transporter (DAT) and is a selective DAT ligand with a Kd of 0.5 nM. FIPE has been used in research applications such as studies of dopamine transporter function, drug discrimination, and in vivo pharmacology.
Scientific Research Applications
Chemical Synthesis and Pharmacological Studies
The derivative compounds of 1-(3-Fluoro-2-isopropoxyphenyl)-ethylamine hydrochloride have been examined extensively in pharmacological and chemical synthesis studies. These investigations have contributed to the understanding of its potential in various therapeutic areas and chemical applications.
Pharma Market Insights : Derivatives like 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine are acknowledged for their anti-dopaminergic properties, with significant applications in treating neurodegenerative disorders, dependency, and schizophrenia. Their activity spectrum includes neuroleptic, neuroprotective, and antiaddictive activities, particularly emphasized for schizophrenia treatment (Habernickel, 2003).
Analytical Characterizations : Compounds based on the 1,2-diarylethylamine template, like 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine, have been studied for their clinical applications and as research chemicals. They function as NMDA receptor antagonists and possess dissociative effects. The study provided detailed analytical characterizations of these substances and their isomers, enhancing the understanding of their properties and potential applications (Dybek et al., 2019).
Antitumor Activity : Amino acid ester derivatives containing 5-fluorouracil have been synthesized, with some showing significant antitumor activity against specific cancer cell lines, indicating potential therapeutic applications (Xiong et al., 2009).
Structural Studies : The compound's structural motifs have been examined through spectroscopic and diffractometric techniques, providing insights into its polymorphism and conformations. This research aids in understanding the molecular structure and its implications for various applications (Mayorkas et al., 2016).
Biomedical Application : Studies have explored the potential biomedical applications of poly(3,4-dihyroxyphenyl)ethylamine (poly(dopamine)-p(DA)) particles, a related compound. These applications include drug delivery, blood compatibility, and antioxidant properties, showcasing the versatility of the compound's derivatives in biomedical fields (Sahiner et al., 2018).
properties
IUPAC Name |
1-(3-fluoro-2-propan-2-yloxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO.ClH/c1-7(2)14-11-9(8(3)13)5-4-6-10(11)12;/h4-8H,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPJGVMJAHUIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1F)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-2-isopropoxy-phenyl)-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



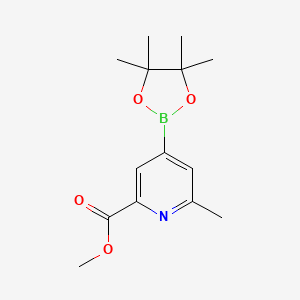
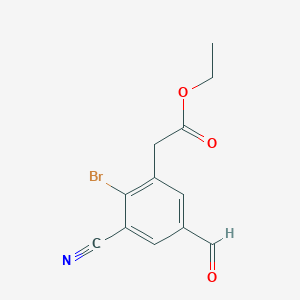
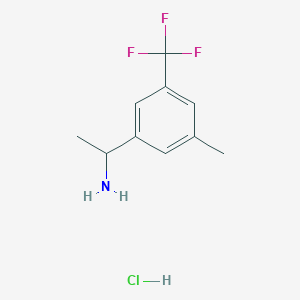
![1-[(5-Methyl-1h-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B1460547.png)


